![molecular formula C6H7N3O3S B11756080 (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine. This reaction proceeds under heating conditions to yield the desired nitroimidazothiazole . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, controlled heating systems, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methanol or nitro positions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
作用機序
The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The nitro group plays a crucial role in the compound’s bioactivity, undergoing bioreductive activation to form reactive intermediates that disrupt bacterial cell function.
類似化合物との比較
Similar Compounds
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol: Similar structure but with an oxazole ring instead of a thiazole ring.
Pretomanid (PA-824): Another nitroimidazole compound with antitubercular activity.
Uniqueness
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is unique due to its specific combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H7N3O3S/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 |
InChIキー |
DPOYRQMCTUUCSS-UHFFFAOYSA-N |
正規SMILES |
C1C(SC2=NC(=CN21)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


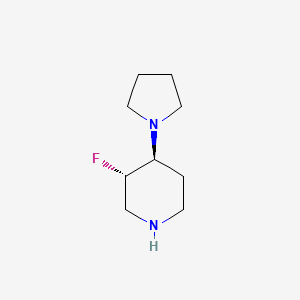
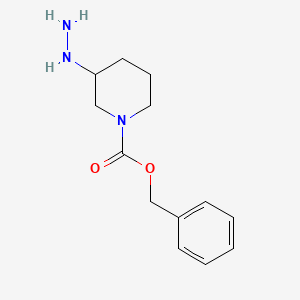
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)

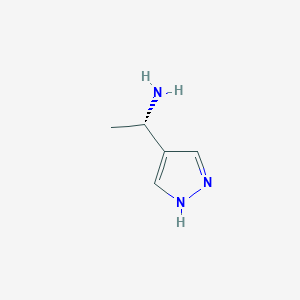
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
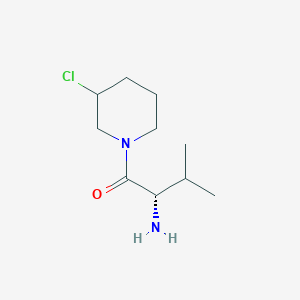
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
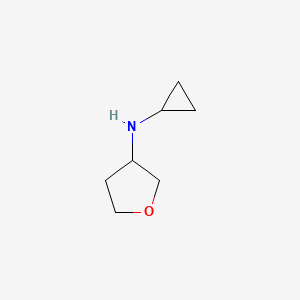
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
